REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[C:9]([Cl:10])=[N:8][C:7]([Cl:11])=[N:6][C:5]=2[N:12]=1.Cl.[OH-:14].[Na+]>>[Cl:11][C:7]1[N:8]=[C:9]([Cl:10])[C:4]2[S:3][C:2](=[O:14])[NH:12][C:5]=2[N:6]=1 |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The solution was treated with decolorizing carbon
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
CUSTOM
|
Details
|
reprecipitated
|
Type
|
ADDITION
|
Details
|
from dilute base with glacial acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)NC(S2)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |